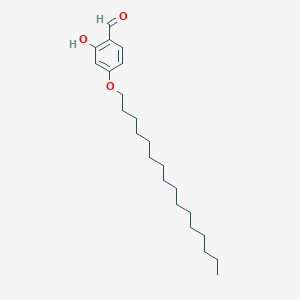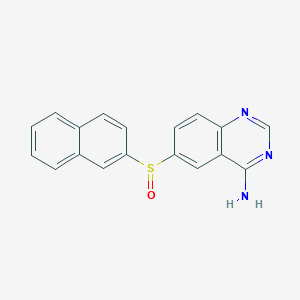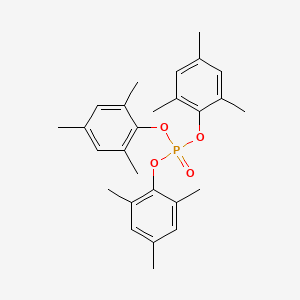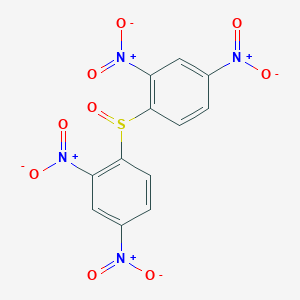![molecular formula C20H17N3O4 B14642159 4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline CAS No. 53724-81-5](/img/structure/B14642159.png)
4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a dinitrophenyl group attached to a prop-2-en-1-ylidene moiety, which is further connected to a dihydroquinoline ring system. The compound’s unique structure imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. For instance, the reaction of (E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one with 2,4-dinitrophenylhydrazine in boiling ethanol containing hydrochloric acid (0.2 mL; 37%) for 1.5 hours yields the desired hydrazone derivative . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of hydrazone synthesis can be applied. Industrial-scale production would likely involve optimizing reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives.
科学的研究の応用
4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials, such as sensors and catalysts.
作用機序
The mechanism of action of 4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound’s dinitrophenyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the quinoline ring system can intercalate with DNA, affecting gene expression and cellular functions .
類似化合物との比較
Similar Compounds
- 1-(2,4-Dinitrophenyl)-2-((Z)-2-((E)-4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine
- 2-(2,4-Dinitrophenyl)hydrazono-4-oxothiazolidine derivatives
Uniqueness
4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline is unique due to its specific structural features, such as the combination of a dinitrophenyl group with a dihydroquinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
53724-81-5 |
|---|---|
分子式 |
C20H17N3O4 |
分子量 |
363.4 g/mol |
IUPAC名 |
4-[3-(2,4-dinitrophenyl)prop-2-enylidene]-1-ethylquinoline |
InChI |
InChI=1S/C20H17N3O4/c1-2-21-13-12-15(18-8-3-4-9-19(18)21)6-5-7-16-10-11-17(22(24)25)14-20(16)23(26)27/h3-14H,2H2,1H3 |
InChIキー |
UWUGALPFSDPZQW-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC(=CC=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-](/img/structure/B14642089.png)






![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)
![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)



